N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
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Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a furan ring, a piperidine ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multiple steps:
Formation of the furan-3-yl-2-hydroxyethyl intermediate: This can be achieved through the reaction of furan-3-carboxaldehyde with ethylene glycol in the presence of an acid catalyst.
Synthesis of the 3-(2-oxopiperidin-1-yl)phenyl intermediate: This involves the reaction of 3-bromoaniline with 2-oxopiperidine under basic conditions.
Coupling of intermediates: The final step involves coupling the two intermediates using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced oxalamide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the oxalamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxyethyl)-N2-(3-phenyl)oxalamide
- N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)acetamide
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is unique due to the combination of its furan and piperidine rings, which provide distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c23-16(13-7-9-27-12-13)11-20-18(25)19(26)21-14-4-3-5-15(10-14)22-8-2-1-6-17(22)24/h3-5,7,9-10,12,16,23H,1-2,6,8,11H2,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBNRWOQVWUWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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